(2-Azabicyclo[2.2.1]heptan-6-yl)methanol
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Overview
Description
(2-Azabicyclo[221]heptan-6-yl)methanol is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing (2-Azabicyclo[2.2.1]heptan-6-yl)methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the palladium-catalyzed method mentioned above can be adapted for larger-scale synthesis, given its efficiency and the broad range of substrates it can accommodate .
Chemical Reactions Analysis
Types of Reactions
(2-Azabicyclo[2.2.1]heptan-6-yl)methanol undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving electrophilic reagents.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products
Epoxides: Formed during oxidation reactions with MCPBA.
Polyfunctionalized Bicyclic Systems: Resulting from substitution reactions with electrophiles.
Scientific Research Applications
(2-Azabicyclo[2.2.1]heptan-6-yl)methanol has several scientific research applications:
Mechanism of Action
The exact mechanism of action for (2-Azabicyclo[22 its effects are likely mediated through interactions with specific molecular targets and pathways, given its structural properties and potential for functionalization .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane-4-methanol: Another bicyclic compound with similar structural features.
3-Azabicyclo[3.2.0]heptane Derivatives: These compounds have been studied for their dopaminergic ligand properties.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptan-6-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-1-5-2-7(6)8-3-5/h5-9H,1-4H2 |
InChI Key |
DIXGSRIMRRJXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CO)NC2 |
Origin of Product |
United States |
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